Biopterin
Overview
Description
Biopterin is a pterin derivative that functions as an endogenous enzyme cofactor in many species of animals, bacteria, and fungi . The prototypical compound of the class is biopterin (6-(1,2-dihydroxypropyl)-pterin) . Biopterins act as cofactors for aromatic amino acid hydroxylases (AAAH), which are involved in synthesizing a number of neurotransmitters including dopamine, norepinephrine, epinepherine, and serotonin, along with several trace amines . Nitric oxide synthesis also uses biopterin derivatives as cofactors .
Synthesis Analysis
Biopterin synthesis occurs through two principal pathways; the de novo pathway involves three enzymatic steps and proceeds from GTP, while the salvage pathway converts sepiapterin to BH4 using dihydrofolate reductase . In addition, BH2 is recycled to BH4 by dihydrobiopterin reductase .
Molecular Structure Analysis
Biopterin has a molecular formula of C9H11N5O3 . It is a pterin derivative based on 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone . The structure of biopterin includes a conjugated system of pyrazine and pyrimidine rings, known as pteridine, which is accompanied by a carbonyl group (C=O) at the C4 position and an amino group (NH2) at the C2 position .
Chemical Reactions Analysis
Under conditions of oxidative stress, such as UV-radiation and ionizing radiation, biopterin availability is diminished due to its oxidation, which subsequently leads to NOS uncoupling and generation of highly oxidative free radicals .
Physical And Chemical Properties Analysis
Biopterin has a molecular weight of 237.22 g/mol . It is a biopterin in which the 1,2-dihydroxypropyl group has (1R,2S)-configuration .
Scientific Research Applications
1. Antioxidant and Cytoprotective Role
- Summary of Application: Tetrahydrobiopterin (BH4) is an endogenous cofactor for some enzymatic conversions of essential biomolecules, including nitric oxide, and monoamine neurotransmitters, and for the metabolism of phenylalanine and lipid esters . It has been found to support essential pathways to generate energy, enhance the antioxidant resistance of cells against stressful conditions, and protect from sustained inflammation .
- Methods of Application: The study of BH4’s role in these processes involves biochemical analysis of cell metabolism and oxidative stress responses .
- Results or Outcomes: Strong preclinical evidence has shown that BH4 metabolism has multiple biological roles beyond its traditional cofactor activity . It has potential use as a new pharmacological option for diseases in which mitochondrial dysfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .
2. Role in Bodily Distribution of Tetrahydrobiopterin
- Summary of Application: Organic anion transporters, OAT1 and OAT3, are crucial biopterin transporters involved in bodily distribution of tetrahydrobiopterin and exclusion of its excess .
- Methods of Application: The study of these transporters’ role in BH4 distribution involves molecular biology techniques and biochemical analysis of transporter function .
- Results or Outcomes: These transporters play crucial roles in determining baseline levels of blood BH4 by excluding endogenous BH4 through the urine, distributing exogenous BH4 to organs and excluding excess BH4, particularly when BH4 is administered . They also scavenge blood BH2 by cellular uptake as the gateway to the salvage pathway of BH4, which reduces BH2 back to BH4 .
3. Modulating Radiosensitivity
- Summary of Application: BH4 is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Its metabolism plays a critical role in modulating radiosensitivity, which is significant for tumor cell radiosensitization as well as normal tissue radioprotection .
- Methods of Application: The study involves understanding the role of BH4 metabolism in modulating radiosensitivity, particularly under conditions of oxidative stress, such as UV-radiation and ionizing radiation .
- Results or Outcomes: BH4 homeostasis determines the role of NOS, affecting the production of nitric oxide (NO) and oxygen free radicals. Under conditions of oxidative stress, BH4 availability is diminished due to its oxidation, which subsequently leads to NOS uncoupling and generation of highly oxidative free radicals .
4. Role in Cardiovascular Disease
- Summary of Application: BH4 is an essential cofactor for nitric oxide synthases (NOS), which play a crucial role in maintaining vascular homeostasis. In conditions of oxidative stress, such as cardiovascular disease, the availability of BH4 is diminished, leading to NOS uncoupling and endothelial dysfunction .
- Methods of Application: The study involves understanding the role of BH4 metabolism in cardiovascular disease, particularly under conditions of oxidative stress .
- Results or Outcomes: Restoration of BH4 levels has been shown to recouple NOS, restore endothelial function, and ameliorate cardiovascular disease symptoms .
5. Role in Neurological Disorders
- Summary of Application: BH4 is a critical cofactor for the synthesis of several neurotransmitters, including dopamine and serotonin. Alterations in BH4 metabolism have been implicated in several neurological disorders, including Parkinson’s disease and depression .
- Methods of Application: The study involves understanding the role of BH4 metabolism in neurological disorders through biochemical analysis and neuroimaging techniques .
- Results or Outcomes: Modulation of BH4 levels has been proposed as a potential therapeutic strategy for these disorders .
properties
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-DZSWIPIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912041 | |
Record name | Biopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Biopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL | |
Record name | Biopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Biopterin | |
CAS RN |
22150-76-1, 9036-22-0 | |
Record name | Biopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22150-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosine 3-monooxygenase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Biopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIOPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54CTM794Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Biopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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